6-Bromo-7-chloroquinazoline-2,4-diol is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. Its unique structure allows for various chemical modifications that can enhance its pharmacological properties.
The compound can be synthesized through multiple chemical pathways, often involving substitutions on the quinazoline ring. It has been identified in various studies focusing on drug discovery and development, particularly in the realm of kinase inhibitors and anti-tumor agents.
6-Bromo-7-chloroquinazoline-2,4-diol is classified as:
The synthesis of 6-bromo-7-chloroquinazoline-2,4-diol can be achieved through several methods, including:
One notable synthesis route involves starting from 6-bromoquinazoline and treating it with chlorinating agents under controlled conditions to achieve the desired substitution at the 7-position. The final step often includes hydrolysis to form the diol .
The molecular structure of 6-bromo-7-chloroquinazoline-2,4-diol features a quinazoline core with specific substituents that influence its chemical behavior and biological activity. The presence of bromine at position 6 and chlorine at position 7 creates a unique electronic environment that can interact with biological targets.
6-Bromo-7-chloroquinazoline-2,4-diol can participate in various chemical reactions:
In laboratory settings, reactions involving this compound are typically conducted under inert atmospheres to prevent oxidation or unwanted side reactions. The choice of solvents and reaction conditions (temperature, pressure) is critical for optimizing yields.
The mechanism of action for compounds like 6-bromo-7-chloroquinazoline-2,4-diol is often linked to their ability to inhibit specific kinases involved in cell signaling pathways related to cancer proliferation. By binding to the active site of these enzymes, they can effectively block signal transduction, leading to reduced cell growth and survival.
Studies have shown that derivatives of quinazolines exhibit potent inhibitory effects against various kinases, making them promising candidates for targeted cancer therapies .
Relevant analyses indicate that variations in substituents significantly affect both solubility and reactivity profiles .
Scientific Uses
6-Bromo-7-chloroquinazoline-2,4-diol is primarily utilized in:
Halogen atom incorporation at specific positions on the quinazoline core is fundamental for achieving the distinct regiochemistry observed in 6-bromo-7-chloroquinazoline-2,4-diol (CAS 1166378-30-8). This compound features fixed halogen positions (bromine at C6, chlorine at C7) on the bicyclic structure, achieved through sequential electrophilic substitution or directed lithiation-halogenation protocols. The electron-deficient nature of the quinazoline ring system, particularly when substituted with electron-withdrawing groups, facilitates electrophilic aromatic substitution (EAS). Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), while chlorination utilizes chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) [5]. The ortho-directing influence of existing substituents and the inherent electronic bias of the diazine ring govern regioselectivity. For instance, in precursors possessing activating groups, bromination preferentially occurs para to electron-donating groups or ortho/para to halogens already present. The presence of both halogens in the title compound creates a distinct electronic profile, significantly lowering the LUMO energy and enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at C2 and C4, while simultaneously activating C5 and C7 positions for subsequent electrophilic reactions or metalation [6]. This precise halogen placement is critical as the bromine atom, being a superior leaving group compared to chlorine, is particularly valuable in facilitating subsequent palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings for further derivatization [7] [10].
Table 1: Common Halogenation Reagents and Conditions for Quinazoline Functionalization
Target Halogen | Common Reagents | Typical Solvents | Key Considerations | Regiochemical Influence |
---|---|---|---|---|
Bromine (Br) | Br₂, NBS, CuBr₂ | DCM, DMF, AcOH | Controlled addition to prevent dibromination | Strongly activating groups (OH, NH₂) favor ortho/para; halogens exert moderate ortho/para directing effect |
Chlorine (Cl) | Cl₂, SO₂Cl₂, NCS | DCM, CCl₄, AcOH | Often requires catalysts (Fe, Al halides) for less activated rings | Similar to bromine; steric effects at C6/C7 positions significant in fused systems |
Iodine (I) | I₂, NIS | DMF, MeCN | Oxidants (H₂O₂, KIO₃) may be needed | Strongly activated positions only; useful for Stille coupling |
An illustrative example involves the synthesis of halogenated steroid derivatives like 6-bromo-17,21-dihydroxy-3,11,20-trioxo-1,4-pregnadiene-17,21-diesters. The process involves regioselective bromination at C6 of a prednisone derivative using bromine or N-bromosuccinimide under carefully controlled conditions (e.g., -10°C to 25°C, solvents like dioxane or acetic acid). This regioselectivity is driven by the enone system and the electron-donating effect of adjacent substituents [5]. This principle translates directly to the quinazoline scaffold, where the electron-withdrawing pyrimidine nitrogens and existing substituents dictate the preferred sites for electrophilic halogen attack, enabling the synthesis of the 6-bromo-7-chloro pattern.
While classical stepwise synthesis remains prevalent for building the core quinazoline structure, microwave irradiation has emerged as a powerful tool for accelerating reactions involving quinazoline intermediates, particularly for introducing diversity at C2 and C4 positions, although direct application to the synthesis of the exact title compound via a one-pot multi-component reaction (MCR) is less commonly documented. MCRs typically involve the condensation of anthranilic acid derivatives, orthoesters, and amines or ammonium acetate to form dihydroquinazolinones, which can then be oxidized and halogenated. Microwave dielectric heating significantly reduces reaction times (from hours to minutes) and often improves yields and purity compared to conventional thermal methods [2]. This approach is highly relevant for generating libraries of quinazoline-2,4-diol (or dione) precursors that can undergo subsequent regioselective halogenation to introduce the bromine and chlorine atoms at C6 and C7. The efficiency of microwave synthesis lies in its ability to rapidly generate complex molecules in a single step with simplified purification. For functionalized quinazolines like the title compound, microwave-assisted steps could be employed for: 1) Rapid cyclization of bromo/chloro-substituted anthranilic acid derivatives with formamidine acetate or urea derivatives under high temperature to form the 2,4-diol core; 2) Simultaneous deprotection and cyclization; or 3) Post-cyclization derivatization (e.g., etherification of OH groups) under controlled conditions. Suppliers like Laibo Chem list compounds such as 6-Bromo-7-chloroquinazoline-2,4-diol, implying efficient synthetic routes, potentially incorporating modern techniques like microwave assistance to meet demand for such building blocks [2].
Table 2: Potential Microwave Parameters for Quinazoline Intermediate Synthesis
Reaction Step | Typical Reactants | Microwave Power (W) | Temperature (°C) | Time (min) | Expected Outcome |
---|---|---|---|---|---|
Cyclocondensation | Bromo/Chloro-anthranilic acid, Trimethyl orthoformate, NH₄OAc | 150-300 | 150-180 | 10-20 | 3,4-Dihydroquinazolin-4-one intermediate |
Oxidation | Dihydroquinazolinone, Oxidant (e.g., DDQ, KMnO₄, H₂O₂) | 100-200 | 80-120 | 5-15 | Aromatized Quinazolin-4(3H)-one |
Diol Formation | Quinazolin-4(3H)-one, Hydrolysis/Deamination | 100-200 | 100-150 | 15-30 | Quinazoline-2,4-diol |
Selective Halogenation | Quinazoline-2,4-diol precursor, NBS/NCS | 50-150 | 40-80 | 5-30 | 6-Bromo-7-chloro-quinazoline-2,4-diol |
Achieving the specific 6-bromo-7-chloro pattern on the quinazoline-2,4-diol scaffold hinges critically on understanding and exploiting the differential reactivity of the quinazoline ring positions (C5, C6, C7, C8) towards electrophilic substitution and metalation. The electron-withdrawing nature of the two pyrimidine nitrogens creates a significant electron deficiency in the benzene ring, making standard EAS challenging without activation. However, the presence of electron-donating groups like the 2,4-diol (which can tautomerize to 2,4-diketo forms) can modulate reactivity. Crucially, positions C6 and C8 are generally more electron-deficient than C5 and C7 due to their proximity to both ring nitrogens (C6 is para to N1 and meta to N3; C8 is meta to N1 and para to N3). Conversely, C5 is ortho to N1, and C7 is ortho to N3. This often makes C5 and C7 relatively more susceptible to electrophilic attack under forcing conditions or via directed metalation strategies. Introducing halogens regioselectively therefore often requires: 1) Protection/deprotection strategies (e.g., protecting 2,4-OH groups as ethers to alter electronic properties); 2) Directed ortho-metalation (DoM) using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) on a suitable directing group (DG) temporarily installed at C2 or C4, followed by quenching with electrophiles (Br₂, C₂Cl₆, NCS, NBS) [7]; or 3) Sequential halogenation exploiting the differing reactivities of brominating vs. chlorinating agents and the activating/deactivating effects of the first halogen introduced. For instance, bromination might occur first at a more activated position (e.g., C5 or C7 if activated by the diol), and then chlorination, directed by the newly introduced bromine, could occur at an adjacent position (C6 or C8). The synthesis of complex pharmaceuticals like erlotinib highlights the importance of regiocontrol in quinazoline chemistry. Key intermediates often involve halogenated quinazolines where specific halogen placement dictates the site of subsequent cross-coupling. For example, the conversion of 6,7-bis(2-methoxyethoxy)quinazoline derivatives relies on precise halogenation patterns established early in the synthesis [7]. Similarly, studies on triazole bromination show exclusive C5 selectivity over C3 in certain substrates, demonstrating how heterocyclic ring electronics govern regiochemistry [8]. Computational studies (e.g., Fukui function analysis) confirm the differential electrophilic susceptibility at C5, C6, C7, and C8 in quinazoline-2,4-diols, providing a theoretical basis for the observed regioselectivity in halogenation reactions leading to compounds like 6-bromo-7-chloroquinazoline-2,4-diol [8].
The primary synthetic value of 6-bromo-7-chloroquinazoline-2,4-diol (Molecular Formula: C₈H₄BrClN₂O₂, MW: 275.49 g/mol [9]) lies in its role as a versatile polyhalogenated building block for palladium-catalyzed cross-coupling reactions. The bromine atom at C6, being a superior palladium ligand and leaving group compared to chlorine, undergoes cross-coupling significantly faster than the chlorine at C7 under standard conditions. This chemoselectivity allows for sequential functionalization, enabling the synthesis of complex, asymmetrically substituted quinazolines. Key coupling methodologies employed include:
6-Br-7-Cl-Quin + ArB(OH)₂ → 6-Ar-7-Cl-Quinazoline-2,4-diol + Boron byproducts
.6-Br-7-Cl-Quin + R-C≡C-H → 6-(R-C≡C)-7-Cl-Quinazoline-2,4-diol
.6-Br-7-Cl-Quin + HNR¹R² → 6-NR¹R²-7-Cl-Quinazoline-2,4-diol
.Following the initial C6 coupling, the remaining chlorine at C7 can potentially be utilized in a second, distinct cross-coupling reaction. This typically requires harsher conditions or different catalyst systems (e.g., higher temperatures, more active Pd catalysts like Pd(OAc)₂/P(t-Bu)₃, or copper-mediated Ullmann-Goldberg type reactions) due to the lower reactivity of aryl chlorides compared to bromides. Alternatively, the chlorine can be displaced by nucleophilic aromatic substitution (SNAr) if the quinazoline is sufficiently activated, for instance by conversion of the 2,4-diols to dichloro-quinazolines, making C7 highly susceptible to nucleophiles like amines or alkoxides. The strategic use of protective groups for the 2,4-diol functions is often crucial before cross-coupling to prevent unwanted side reactions or catalyst poisoning. Common protecting groups include methyl, benzyl, or trimethylsilyl ethers, which can be cleaved after the coupling steps [7]. The diverse reactivity profile unlocked by these cross-coupling reactions makes 6-bromo-7-chloroquinazoline-2,4-diol a pivotal intermediate for generating libraries of quinazoline derivatives for drug discovery and materials science, particularly in the development of kinase inhibitors or fluorescent tags where the core structure acts as a pharmacophore or scaffold [6] [8].
Table 3: Cross-Coupling Reactions of 6-Bromo-7-chloroquinazoline-2,4-diol
Coupling Type | Reaction Partner | Catalyst System | Key Conditions | Primary Site | Typical Product Class |
---|---|---|---|---|---|
Suzuki-Miyaura | Arylboronic Acid (ArB(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Base (K₂CO₃, CsF), DMF/H₂O, 80-100°C | C6 (Br) | 6-Aryl-7-chloroquinazoline-2,4-diols |
Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Amine Base (Et₃N, iPr₂NH), THF, 60-80°C | C6 (Br) | 6-Alkynyl-7-chloroquinazoline-2,4-diols |
Buchwald-Hartwig | Amine (HNR¹R²) | Pd₂(dba)₃/XPhos, BINAP | Strong Base (NaOtBu), Toluene, 90-110°C | C6 (Br) | 6-Amino-7-chloroquinazoline-2,4-diols |
Sila-Sonogashira | Alkynylsilane (R-C≡C-SiMe₃) | Pd(PPh₃)₄ / CuCl | TBAF, DMF, 80°C | C6 (Br) | 6-Alkynyl-7-chloroquinazoline-2,4-diols |
Sequential Coupling | 1st: Suzuki/Sonogashira; 2nd: Amination/SNAr | Varies | Harsher conditions (higher T, active catalysts) for C7-Cl | C6 then C7 | 6,7-Disubstituted quinazoline-2,4-diols |
CAS No.: 200399-47-9
CAS No.:
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: